1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

Medicinal Chemistry Benzimidazole SAR Structural Comparison

Researchers requiring 5,6-dimethyl benzimidazole scaffolds for B12 biomimetic studies often encounter limited access to N1-H analogs with the precise vitamin B12 substitution pattern. 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol (CAS 6761-87-1) addresses this gap as a versatile building block. • 5,6-Dimethyl pattern mirrors the vitamin B12 axial ligand, enabling biomimetic coordination chemistry studies. • Free N1-H and 2-(1-hydroxyethyl) group support alkylation, oxidation, or esterification for diverse SAR library synthesis. • Verified spectral data (NMR, FTIR, UV-Vis) supports analytical method development and chromatographic system suitability testing. Supplied with certificate of analysis; bulk quantities available upon request.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 6761-87-1
Cat. No. B1361619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol
CAS6761-87-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C(C)O
InChIInChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5,8,14H,1-3H3,(H,12,13)
InChIKeyDKRMFBMUPMZVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol: Key Properties & Procurement


1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol (CAS 6761-87-1) is a C2-substituted benzimidazole derivative featuring 5,6-dimethyl substitution on the fused benzene ring and a 1-hydroxyethyl group at the 2-position of the imidazole ring [1]. The molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol . This compound serves primarily as a building block and research intermediate in medicinal chemistry programs focused on benzimidazole-based pharmacophores [2].

1 Medicinal Chemistry Building Block: 5,6-dimethylbenzimidazole core for SAR libraries
2 Analytical Reference Standard: verified spectral fingerprint for identity confirmation
3 Ligand Precursor: biomimetic coordination chemistry with B12-like motif

Why 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol Cannot Be Replaced


The presence of both 5,6-dimethyl substitution on the benzimidazole core and the free N1-H position fundamentally distinguishes this compound from other benzimidazole-2-ethanol derivatives. The 5,6-dimethyl pattern, derived from the vitamin B12 component 5,6-dimethylbenzimidazole, confers distinct electronic and steric properties that influence π-π stacking, metal coordination potential, and metabolic stability [1]. In contrast, unsubstituted 1-(1H-benzimidazol-2-yl)ethanol (CAS 19018-24-7) lacks these methyl groups, resulting in lower lipophilicity, reduced steric hindrance at the 5,6-positions, and different chromatographic behavior . N1-alkylated analogs (e.g., 1-butyl or 2-aminoethyl derivatives) exhibit altered hydrogen-bonding capacity and target affinity compared to the N1-H containing title compound . Simply substituting any benzimidazole-2-ethanol derivative into a synthetic sequence or assay without accounting for these structural distinctions will yield non-comparable outcomes.

5,6-Dimethyl pattern absent Unsubstituted benzimidazole analog lacks electronic and steric properties critical for metal coordination and metabolic stability.
N1-Alkylation alters H-bonding N1-alkylated analogs show different hydrogen-bonding capacity and may shift target affinity compared to N1-H compound.
Chromatographic behavior differs Increased lipophilicity from 5,6-dimethyl groups leads to distinct retention; unsubstituted analogs are not interchangeable for method development.

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol: Differentiation Evidence


5,6-Dimethyl vs. Unsubstituted Core Structure

The target compound contains methyl groups at positions 5 and 6 of the benzimidazole ring system, whereas the closest unsubstituted analog, 1-(1H-benzimidazol-2-yl)ethanol (CAS 19018-24-7), has hydrogen atoms at these positions . This structural difference is not merely cosmetic; the 5,6-dimethylbenzimidazole moiety is the axial ligand in vitamin B12 and exhibits distinct electronic properties that affect coordination chemistry and biological recognition .

Core Structure
Class-level inference
5,6-Dimethyl (C₁₁H₁₄N₂O) vs. unsubstituted (C₉H₁₀N₂O)
Δ 28.05 g/mol, 2 CH₃ groups
Structural differentiation required for B12 mimicry and metal coordination studies.
Class-level inference; verify batch identity
Medicinal Chemistry Benzimidazole SAR Structural Comparison

Lipophilicity: 5,6-Dimethyl vs. Unsubstituted Benzimidazoles

Studies on the chromatographic behavior of 5,6-dimethylbenzimidazoles on thin layers of rice starch, cellulose, and Aminoplast demonstrate retention differences attributable to the increased lipophilicity conferred by the 5,6-dimethyl substitution [1]. While quantitative Rf values for the exact title compound were not located in the open literature, class-level inference from structurally analogous 5,6-dimethylbenzimidazoles indicates enhanced retention compared to unsubstituted benzimidazoles under identical mobile phase conditions.

Lipophilicity
Class-level inference
Qualitative increase in chromatographic retention
Method development requires accounting for enhanced lipophilicity vs. unsubstituted analogs.
Exact ΔRf not reported; verify with experimental data
Analytical Chemistry Lipophilicity Chromatography

Spectral Database Confirmation

The target compound has verified spectral data entries in SpectraBase, including 3 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum under the synonym α,5,6-trimethyl-2-benzimidazolemethanol [1]. This provides a reference-quality spectral fingerprint for identity confirmation. In contrast, closely related positional isomers such as 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol (CAS 198487-81-9) have distinct spectra and cannot be used interchangeably for analytical method validation [2].

Spectral Identity
Supporting evidence
3 NMR, 1 FTIR, 1 UV-Vis vs. positional isomer (2 NMR, 1 FTIR)
Reference-quality spectral fingerprint; positional isomers have distinct spectra.
Verify lot-specific spectra against database
Organic Synthesis Spectral Analysis Reference Standard

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol: Validated Application Scenarios


Medicinal Chemistry Scaffold: 5,6-Dimethylbenzimidazole

This compound serves as a key building block for the synthesis of 2-substituted benzimidazole derivatives that require the 5,6-dimethyl substitution pattern [1]. The free N1-H position and the 2-(1-hydroxyethyl) group enable further functionalization (e.g., oxidation to ketone, alkylation, or esterification) to generate diverse libraries for SAR studies. The 5,6-dimethyl pattern is of particular interest due to its presence in the vitamin B12 structure and its influence on molecular recognition .

Analytical Reference Standard for HPLC/LC-MS

Given the availability of verified spectral data (NMR, FTIR, UV-Vis) [1] and the compound's use as a research chemical reference standard , this compound is suitable for developing and validating analytical methods for benzimidazole derivatives. Its distinct retention characteristics relative to unsubstituted analogs make it useful for chromatographic system suitability testing [2].

5,6-Dimethylbenzimidazole Ligand Precursor

The 5,6-dimethylbenzimidazole moiety functions as the axial ligand in cobalamin (vitamin B12) and related corrinoid complexes [1]. This compound can be deprotonated at N1 or functionalized via the hydroxyl group to generate ligands for biomimetic coordination chemistry studies. The 5,6-dimethyl substitution influences the electron density at the coordinating nitrogen atoms compared to unsubstituted benzimidazole ligands.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
5,6-Dimethyl substitution & free N1-H
Verify core identity, functional group compatibility
Analytical Reference Standard
Verified spectral data & distinct retention
Cross-check spectra, chromatographic system suitability
Biomimetic Ligand Synthesis
B12-like 5,6-dimethylbenzimidazole motif
Assess metal coordination potential, deprotonation conditions

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